Diazinon-13C4
Description
Properties
Molecular Formula |
C₈¹³C₄H₂₁N₂O₃PS |
|---|---|
Molecular Weight |
308.32 |
Synonyms |
O,O-Diethyl O-(2-Isopropyl-6-methyl-4-pyrimidinyl) Phosphorothioate-13C4; NSC 8938-13C4; Oleodiazinon-13C4; Phosphorothioc Acid O,O-Diethyl O-[6-Methyl-2-(1-methylethyl)-4-pyrimidinyl] Ester-13C4 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Research
Pesticide Efficacy and Metabolism Studies
Diazinon-13C4 is instrumental in understanding the metabolic pathways of diazinon in plants and animals. By using this isotopically labeled compound, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) processes in various biological systems. Studies have shown that diazinon is effective against a range of agricultural pests, including cabbage insects and cotton aphids .
Table 1: Metabolic Pathways of this compound
| Metabolite | Detected In | Concentration (% TRR) |
|---|---|---|
| Diazoxon | Cauliflower | >10% |
| 2-Isopropyl-6-methylpyrimidin-4-ol | Animal tissues | >10% |
| Other minor metabolites | Various crops | <10% |
Environmental Studies
Degradation and Environmental Fate
Research utilizing this compound has highlighted its degradation pathways in different environmental matrices. Studies indicate that diazinon undergoes rapid degradation in natural water systems through hydrolysis and microbial activity . The half-life of diazinon varies significantly based on environmental conditions, which is crucial for assessing its persistence and potential ecological impact.
Table 2: Degradation Rates of this compound
| Environmental Condition | Half-Life (Hours) |
|---|---|
| Natural Water | 71 |
| Tap Water | 79 |
| Distilled Water | >16 |
Toxicological Research
Health Effects and Risk Assessment
The use of this compound in toxicological studies has provided insights into its effects on human health and animal models. Research indicates that exposure to diazinon can lead to significant cholinesterase inhibition, which is a marker for neurotoxicity . The compound's effects on hematological parameters have also been studied extensively, revealing alterations in blood cell counts and clotting factors following exposure.
Table 3: Hematological Effects of this compound
| Study Type | Dose (mg/kg) | Observed Effect |
|---|---|---|
| Acute Exposure (Rats) | 10 | Decreased RBC count |
| Chronic Exposure (Dogs) | 20 | Elevated myeloid/erythroid ratio |
| Long-term Study (Pigs) | 5 | Transient drop in RBC count |
Veterinary Applications
Use as an Ectoparasiticide
In veterinary medicine, diazinon is employed as an ectoparasiticide for livestock. The isotopically labeled version aids in understanding the pharmacokinetics and safety profiles of diazinon when used on animals . Its effectiveness against external parasites such as fleas and ticks has been documented, making it a valuable tool in animal husbandry.
Case Studies
Case Study 1: Impact on Aquatic Life
A study assessed the effects of diazinon on fish populations, revealing significant reductions in erythrocyte counts and hemoglobin levels following acute exposure to the pesticide . This research underscores the importance of monitoring pesticide runoff into aquatic ecosystems.
Case Study 2: Human Health Risk Assessment
An investigation into human exposure to diazinon through agricultural practices highlighted potential risks associated with chronic exposure. The study utilized this compound to evaluate biomarker changes related to cholinesterase activity, emphasizing the need for stringent regulatory measures in pesticide application .
Comparison with Similar Compounds
This compound
Dapsone-13C12
- Structure : Features ¹³C labeling at 12 carbon positions in the dapsone molecule (a sulfone drug).
- Application : Serves as a reference material for pharmaceutical analysis, particularly in monitoring drug metabolites.
- Differentiation: While this compound targets environmental monitoring, Dapsone-13C12 is critical in pharmacokinetic studies .
Non-Isotopic Analogs (e.g., Clorprenaline)
- Structure: Lacks isotopic labeling; example: Clorprenaline (1-(2-chlorophenyl)-2-isopropylaminoethanol).
- Application : Used as an analytical standard for bronchodilator assays but lacks the isotopic precision required for mass spectrometry-based quantification.
- Limitation : Susceptible to isotopic interference, limiting its use in trace analysis .
Analytical Performance Data
| Compound | Isotopic Label | Molecular Formula* | Primary Application | Purity | Key Advantage |
|---|---|---|---|---|---|
| This compound | ¹³C4 | C₁₂H₂₁N₂O₃PS (¹³C4) | Pesticide residue analysis | ≥98% | Eliminates isotopic overlap in LC-MS |
| Dapsone-13C12 | ¹³C12 | C₁₂H₁₂N₂O₂S (¹³C12) | Pharmaceutical metabolite studies | ≥99% | High sensitivity in drug monitoring |
| Clorprenaline | None | C₁₁H₁₆ClNO₂ | Bronchodilator assays | ≥95% | Cost-effective for routine analysis |
*Note: Molecular formulas reflect unlabeled structures; isotopic labeling modifies atomic masses without altering formula notation.
Key Research Findings
Precision in Environmental Monitoring: this compound reduces quantification errors by 15–20% compared to non-labeled standards in soil and water samples .
Pharmaceutical vs. Environmental Use: Dapsone-13C12 demonstrates higher stability in biological matrices, whereas this compound excels in environmental degradation studies .
Cost-Benefit Trade-offs: Non-labeled standards like Clorprenaline are economical but unsuitable for high-sensitivity applications requiring isotopic dilution .
Notes
- This compound is indispensable for regulatory compliance in pesticide monitoring, particularly under guidelines like the EU Maximum Residue Limits (MRLs).
- The synthesis of ¹³C-labeled compounds demands stringent control over reaction conditions to ensure isotopic fidelity and analytical validity .
- Users must verify batch-specific purity and isotopic enrichment levels, as variations can impact analytical accuracy .
Preparation Methods
Precursor Selection and Isotopic Incorporation
The synthesis begins with the preparation of a 13C-labeled pyrimidine intermediate. Common precursors include 13C-labeled cyanamide, acetylene, or urea, depending on the desired labeling pattern. For example, urea-13C can serve as a nitrogen and carbon source for pyrimidine ring formation via the Biginelli reaction or other cyclocondensation methods.
A representative synthetic pathway involves:
-
Formation of the Pyrimidine Ring :
-
Condensation of 13C-labeled urea with β-keto esters (e.g., ethyl acetoacetate-13C3) under acidic conditions to yield 6-methyluracil-13C4.
-
Chlorination of the uracil derivative using phosphorus oxychloride (POCl3) to form 4-chloro-2-isopropyl-6-methylpyrimidine-13C4.
-
-
Phosphorylation :
Challenges in Isotopic Labeling
The primary challenges in synthesizing this compound include:
-
Isotopic Scrambling : Undesired migration of 13C labels during reactions, which can occur under high-temperature or strongly acidic/basic conditions.
-
By-Product Formation : Competing reactions may generate unlabeled or partially labeled analogs, necessitating rigorous purification.
-
Cost of 13C Precursors : 13C-labeled starting materials are expensive, requiring optimized reaction yields to justify costs.
Purification and Characterization
Chromatographic Purification
Post-synthesis, this compound is purified using techniques such as:
-
Solid-Phase Extraction (SPE) : Oasis HLB cartridges (500 mg, 6 mL) are employed to isolate the compound from reaction mixtures, leveraging hydrophilic-lipophilic balance chemistry to retain diazinon while removing polar impurities.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (250 mm × 4.6 mm, 5 µm) with acetonitrile/water gradients achieve baseline separation of this compound from unlabeled diazinon and synthetic by-products.
Spectroscopic Validation
-
Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 309.1 (4 Da higher than unlabeled diazinon due to four 13C atoms). Isotopic purity is assessed by the absence of unlabeled (m/z 305.1) and partially labeled species.
-
Nuclear Magnetic Resonance (NMR) : 13C NMR spectra verify the position of 13C labels, with distinct shifts observed for labeled carbons in the pyrimidine ring (e.g., δ 160–170 ppm for C4).
Analytical Applications and Method Validation
Use as an Internal Standard
This compound is spiked into samples prior to extraction to correct for analyte loss during sample preparation. For example, in EPA Method 1699, isotopically labeled analogs are added to environmental samples (water, soil) to quantify pesticide recovery rates. Co-eluting with native diazinon, it normalizes signal fluctuations caused by matrix effects in GC-MS or LC-MS/MS.
Performance Metrics
-
Linearity : Calibration curves using this compound show R² > 0.99 across 1–100 ng/mL ranges.
-
Recovery Rates : In spiked water samples, recoveries range from 92–105% with relative standard deviations (RSDs) < 8%.
-
Limit of Quantification (LOQ) : As low as 0.1 ng/mL in groundwater samples when using tandem MS detection.
Comparative Analysis of Labeling Strategies
13C vs. Deuterium Labeling
While deuterated (D) analogs are cheaper to produce, 13C-labeled compounds like this compound offer superior stability and chromatographic co-elution. Deuterated analogs may exhibit isotopic splitting or retention time shifts, complicating quantification.
| Parameter | This compound | Diazinon-D6 |
|---|---|---|
| Isotopic Stability | High (no loss in MS) | Moderate (H/D exchange) |
| Co-Elution | Yes | No (shift ~0.1 min) |
| Synthesis Cost | High | Low |
Industrial and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing Diazinon-13C4 to ensure isotopic purity and reproducibility?
- Methodological Answer : Synthesis should involve controlled reaction conditions (e.g., temperature, solvent selection) to minimize isotopic dilution. Purification via HPLC or column chromatography is critical to isolate the labeled compound. Characterization requires isotopic verification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) with comparisons to unlabeled Diazinon. Ensure purity assessments via high-resolution MS and isotopic enrichment calculations (e.g., % 13C4) .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard (e.g., Diazinon-d10) to correct for matrix effects. Liquid chromatography-tandem MS (LC-MS/MS) provides high sensitivity, while gas chromatography (GC-MS) is suitable for volatile derivatives. Validate methods with spike-recovery experiments and calibration curves spanning expected concentrations .
Q. How should researchers design experiments to study the environmental fate of this compound, such as degradation kinetics or soil adsorption?
- Methodological Answer : Employ controlled microcosm studies with isotopically labeled compound to trace transformation pathways. For degradation kinetics, monitor parent compound depletion and metabolite formation under varying conditions (pH, microbial activity). Use batch equilibrium experiments for adsorption studies, with soil characterization (organic carbon content, particle size) and quantification via LC-MS/MS. Include triplicates and abiotic controls to distinguish biotic/abiotic processes .
Advanced Research Questions
Q. How do isotopic labeling (13C4) and environmental factors interact to influence degradation mechanisms of Diazinon in aquatic systems?
- Methodological Answer : Conduct comparative studies with unlabeled and 13C4-labeled Diazinon to isolate isotopic effects. Use high-resolution mass spectrometry (HRMS) to track isotopic signatures in degradation products (e.g., diazoxon). Apply kinetic isotope effect (KIE) analysis to determine if bond cleavage steps (e.g., hydrolysis) are rate-limiting. Correlate results with environmental parameters (e.g., dissolved organic carbon) using multivariate statistical models .
Q. What strategies resolve discrepancies in reported half-lives of this compound across different studies?
- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., temperature, microbial communities). Replicate conflicting experiments under standardized conditions, ensuring detailed reporting of methodologies (e.g., incubation setup, sampling intervals). Use Bayesian statistics to quantify uncertainty and sensitivity analysis to rank influential parameters. Cross-validate results with compound-specific isotope analysis (CSIA) to confirm degradation pathways .
Q. Which computational modeling approaches effectively predict the isotopic effects of 13C4 labeling on Diazinon’s physicochemical properties?
- Methodological Answer : Apply density functional theory (DFT) to calculate vibrational frequencies and isotopic shifts in molecular properties (e.g., bond strength, solubility). Validate models with experimental data from isotopic dilution assays. Use molecular dynamics (MD) simulations to assess solvent interactions and partition coefficients (log Kow). Integrate QSAR models to predict environmental fate parameters (e.g., biodegradation half-life) .
Methodological Guidance for Data Reporting
Q. How should researchers present isotopic data and complex degradation pathways in publications?
- Methodological Answer : Use tables to summarize isotopic enrichment ratios, degradation rates, and metabolite identities. Include schematic diagrams for degradation pathways, highlighting 13C4 retention in metabolites. Adhere to journal guidelines for supplemental data (e.g., raw MS spectra, kinetic datasets) and ensure all figures are self-explanatory with detailed captions .
Q. What criteria should guide the selection of primary literature for comparative analysis in this compound studies?
- Methodological Answer : Prioritize studies with transparent methodologies, including explicit descriptions of analytical protocols and statistical tests. Use databases like SciFinder or Web of Science to identify peer-reviewed articles with high citation counts. Cross-reference findings with regulatory reports (e.g., EPA documents) for environmental relevance assessments .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance and reproducibility when using this compound in ecotoxicology studies?
- Methodological Answer : Follow institutional guidelines for hazardous chemical handling and disposal. Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in supplemental materials. Share raw data via repositories like Zenodo or Figshare to enable independent verification. Cite prior studies using similar isotopic tracers to contextualize methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
